Tamra-peg2-NH2

Bioconjugation Protein Labeling Reaction Chemistry

TAMRA-PEG2-NH2 (CAS: 1425379-69-6) is a heterobifunctional fluorescent labeling reagent consisting of a tetramethylrhodamine (TAMRA) fluorophore, a two-unit polyethylene glycol (PEG2) spacer, and a terminal primary amine functional group. It has a molecular weight of 560.64 g/mol and a molecular formula of C31H36N4O6.

Molecular Formula C31H36N4O6
Molecular Weight 560.6 g/mol
Cat. No. B12382852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamra-peg2-NH2
Molecular FormulaC31H36N4O6
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCN)C(=O)[O-]
InChIInChI=1S/C31H36N4O6/c1-34(2)21-6-9-24-27(18-21)41-28-19-22(35(3)4)7-10-25(28)29(24)23-8-5-20(17-26(23)31(37)38)30(36)33-12-14-40-16-15-39-13-11-32/h5-10,17-19H,11-16,32H2,1-4H3,(H-,33,36,37,38)
InChIKeyGMRKVPYOUYBUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TAMRA-PEG2-NH2 Procurement Guide: Product Specifications and Baseline Characteristics


TAMRA-PEG2-NH2 (CAS: 1425379-69-6) is a heterobifunctional fluorescent labeling reagent consisting of a tetramethylrhodamine (TAMRA) fluorophore, a two-unit polyethylene glycol (PEG2) spacer, and a terminal primary amine functional group. It has a molecular weight of 560.64 g/mol and a molecular formula of C31H36N4O6 . The compound exhibits an excitation maximum around 552 nm and an emission maximum around 578 nm, producing bright orange-red fluorescence . The primary amine group enables covalent conjugation to carboxyl-containing biomolecules or other amine-reactive moieties such as activated esters . As a discrete, chemically defined PEGylated fluorophore, it is widely employed in bioconjugation, peptide labeling, and fluorescent probe development applications requiring enhanced aqueous solubility and reduced non-specific binding relative to non-PEGylated TAMRA derivatives .

Why TAMRA-PEG2-NH2 Cannot Be Substituted with Other TAMRA Derivatives: Key Procurement Considerations


TAMRA-PEG2-NH2 is not functionally interchangeable with other TAMRA derivatives due to three interdependent design features that collectively determine its utility profile: the reactive handle chemistry, the linker composition and length, and the fluorophore stability profile. TAMRA NHS ester derivatives share the same fluorophore core but employ an amine-reactive NHS ester group that hydrolyzes rapidly in aqueous buffer (requiring immediate use after reconstitution) and cannot label carboxyl-containing targets without an intermediate activation step [1]. TAMRA-PEG3-NH2 contains a longer three-unit PEG spacer (molecular weight 656.7 g/mol), which alters hydrodynamic radius and conjugation geometry [2]. Non-PEGylated TAMRA amines exhibit reduced aqueous solubility and may increase aggregation propensity in aqueous labeling reactions . Furthermore, the TAMRA fluorophore itself is base-sensitive and undergoes degradation under standard oligonucleotide deprotection conditions, necessitating UltraMild protocols that differ from those used with more base-stable dyes such as Cy5 or fluorescein [3]. Substituting TAMRA-PEG2-NH2 with any of these alternatives without experimental validation introduces risks of labeling failure, altered conjugate properties, or fluorescent signal loss.

TAMRA-PEG2-NH2 Quantitative Evidence: Comparative Performance and Differentiating Specifications


Reactive Handle Differentiation: Amine vs. NHS Ester Conjugation Chemistry and Stability

TAMRA-PEG2-NH2 utilizes a terminal primary amine as its reactive handle, enabling direct carbodiimide-mediated coupling to carboxyl groups or reaction with activated esters. In contrast, TAMRA NHS ester derivatives (e.g., 5-TAMRA-SE, TAMRA-PEG4-NHS ester) employ an amine-reactive NHS ester group. The amine-functionalized compound exhibits indefinite shelf stability in dry powder form at -20°C, whereas TAMRA NHS ester solutions are explicitly documented as unstable and must be prepared immediately before use . Additionally, NHS ester conjugation efficiency is critically pH-dependent with an optimal range of 7.0-8.5, outside which hydrolysis dominates over productive amide bond formation [1]. This fundamental difference in reaction chemistry dictates which target molecules can be labeled and under what experimental constraints.

Bioconjugation Protein Labeling Reaction Chemistry

Intracellular Performance Differentiation: TAMRA Superior Cellular Distribution and Cytosolic Diffusivity

A comparative evaluation of reactive fluorophores for intracellular click chemistry applications assessed total cellular uptake, intracellular distribution uniformity, and cytosolic diffusivity using FRAP-based diffusion coefficient measurements. TAMRA-based azide probes demonstrated the most uniform intracellular distribution and best cytosolic diffusivity among all fluorophore classes tested, while BODIPY- and TAMRA-based azides had superior cellular accumulation relative to other fluorophore scaffolds [1]. These findings establish TAMRA as the preferred fluorophore scaffold for intracellular labeling applications where even distribution and free cytosolic mobility are required for efficient participation in bimolecular click reactions. While this study evaluated TAMRA-azide rather than TAMRA-PEG2-NH2 directly, the fluorophore core performance characteristics are class-transferable. [2]

Click Chemistry Intracellular Imaging Cellular Uptake

Linker Length Specification: TAMRA-PEG2-NH2 vs. TAMRA-PEG3-NH2 Molecular Architecture

TAMRA-PEG2-NH2 and TAMRA-PEG3-NH2 differ in PEG linker length by one ethylene oxide unit. TAMRA-PEG2-NH2 has a molecular weight of 560.64 g/mol and a molecular formula of C31H36N4O6 . TAMRA-PEG3-NH2 has a molecular weight of 656.7 g/mol and a molecular formula of C34H44N4O7, representing a mass difference of 96.06 g/mol [1]. This structural difference affects the hydrodynamic radius of the conjugated product and the spatial separation between the fluorophore and the biomolecule attachment site. The PEG2 spacer provides sufficient flexibility and solubility enhancement for most bioconjugation applications while minimizing the additional molecular bulk introduced to the target biomolecule.

PEG Linker Molecular Weight Hydrodynamic Radius

TAMRA Fluorophore Stability Profile: Base Sensitivity and Operational Constraints

TAMRA (tetramethylrhodamine) exhibits sensitivity to basic conditions and undergoes degradation during standard oligonucleotide deprotection and cleavage protocols [1]. In contrast, base-stable fluorophores such as fluorescein (FAM) and hexachlorofluorescein (HEX) tolerate standard ammonium hydroxide deprotection conditions. Consequently, TAMRA-labeled oligonucleotides require UltraMild deprotection conditions (potassium carbonate in methanol or UltraMild phosphoramidites with phenoxyacetyl-protected bases) to preserve fluorophore integrity and fluorescence signal [2]. TAMRA fluorescence intensity is also pH-sensitive with appreciable quenching observed at pH 5 and below, though the conjugated form (amide-linked) yields pH-insensitive orange-red fluorescence . [3]

Oligonucleotide Labeling Deprotection Fluorophore Stability

TAMRA-PEG2-NH2 Optimal Application Scenarios: Evidence-Based Use Cases


Carboxyl-Terminated Peptide or Protein Labeling via Carbodiimide Coupling

TAMRA-PEG2-NH2 is optimally suited for labeling carboxyl-terminated peptides, proteins with surface-accessible aspartate or glutamate residues, or carboxyl-functionalized nanoparticles via EDC/sulfo-NHS activation . Unlike TAMRA NHS ester derivatives that target primary amines (lysine residues), the amine functionality of TAMRA-PEG2-NH2 enables selective labeling of carboxyl groups when the target molecule's amine groups are either absent, protected, or intended to remain unmodified. This complementary reactivity profile makes TAMRA-PEG2-NH2 the logical procurement choice when working with carboxyl-rich or amine-limited targets. The PEG2 spacer reduces aggregation during the conjugation reaction and improves the solubility of the final conjugate relative to non-PEGylated TAMRA-amine reagents.

Intracellular Target Identification with Click Chemistry Compatible Probes

For researchers developing intracellular click chemistry probes, TAMRA-based fluorophores provide documented superior performance in cellular distribution uniformity and cytosolic diffusivity compared to BODIPY and other fluorophore scaffolds . TAMRA-PEG2-NH2 serves as the amine-terminated precursor for constructing click-compatible probes (e.g., azide or alkyne derivatives) via conjugation to click-reactive moieties. The established intracellular performance advantage of the TAMRA scaffold justifies selecting TAMRA-PEG2-NH2 over alternative fluorophore scaffolds when designing intracellular click probes, as the fluorophore core directly influences the probe's spatial distribution and reaction efficiency within the cellular environment.

Fluorescent Substrate Design for Protease Activity Assays Requiring Minimal Steric Perturbation

TAMRA-PEG2-NH2 is appropriate for constructing fluorogenic protease substrates where the PEG2 linker length (molecular weight 560.64 g/mol) provides sufficient fluorophore separation without introducing excessive bulk that could interfere with enzyme recognition and cleavage . The shorter PEG2 spacer, compared to the PEG3 variant (656.7 g/mol) or longer PEG linkers, minimizes the potential for the linker itself to interact with the enzyme active site while still providing the solubility and flexibility benefits of PEGylation. This application scenario leverages the specific PEG2 architecture for applications where steric minimalism is critical to maintaining substrate-enzyme recognition fidelity.

Oligonucleotide Conjugation with UltraMild Deprotection Workflows

TAMRA-PEG2-NH2 is suitable for post-synthetic conjugation to amine-modified oligonucleotides or for preparing TAMRA phosphoramidites, provided that the laboratory has established UltraMild deprotection protocols . Unlike FAM or HEX labels that tolerate standard ammonium hydroxide deprotection, TAMRA-labeled oligonucleotides require potassium carbonate/methanol or UltraMild phosphoramidite chemistries to prevent fluorophore degradation and fluorescence signal loss . Researchers must procure UltraMild-compatible phosphoramidites and adjust deprotection workflows accordingly. This application scenario is best suited for laboratories already equipped for UltraMild oligonucleotide synthesis or those designing experiments where TAMRA's orange-red emission (Ex/Em ~552/578 nm) provides spectral separation from FAM (Ex/Em ~495/520 nm) in multiplex detection schemes.

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